![molecular formula C22H20FN5OS B2985871 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide CAS No. 852373-83-2](/img/structure/B2985871.png)
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide
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Overview
Description
The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It has a molecular formula of C18H18FN5O2S and an average mass of 387.431 Da . The structure includes a fluorophenyl group, a triazolo[4,3-b]pyridazine ring, and a mesitylacetamide moiety .
Scientific Research Applications
Antitumor and Anticancer Applications
Antitumor Activity : Some derivatives of 1,2,4-triazolo compounds, including those with fluorophenyl groups, have shown antitumor activity against various cancer cell lines. One study reported promising antiproliferative activity of similar compounds against leukemia, lung cancer, melanoma, ovarian, prostate, and breast cancer cell lines (Bhat et al., 2009).
Antioxidant and Anticancer Agent : Triazolo-thiadiazoles, structurally related to the query compound, have exhibited antioxidant properties and cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential use as anticancer agents (Sunil et al., 2010).
Antimicrobial and Antiviral Activity
Antimicrobial Agents : Some newly synthesized compounds structurally similar to the query compound have shown antimicrobial activity, highlighting their potential as antimicrobial agents. For instance, compounds with triazolo[4,3-b]pyridazines exhibited activity against various microorganisms (Farghaly & Hassaneen, 2013).
Antiviral Properties : Some triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity against hepatitis-A virus, suggesting potential applications in treating viral infections (Shamroukh & Ali, 2008).
Other Potential Applications
PI3Ks Inhibition : Modifications of compounds similar to the query compound have shown potential as PI3K inhibitors, offering possibilities for anticancer therapy with reduced toxicity (Wang et al., 2015).
Cardiovascular Applications : Some triazolo[1,5-a]pyrimidines, closely related to the query compound, have been studied for their coronary vasodilating and antihypertensive activities, indicating potential cardiovascular applications (Sato et al., 1980).
Anti-inflammatory and Analgesic Effects : Related compounds like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have shown analgesic and anti-inflammatory activities, suggesting potential therapeutic uses in pain and inflammation management (Aytaç et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
In the case of similar 1,2,4-triazole derivatives, it has been observed that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It has been noted that the hydrogen bond accepting and donating characteristics of similar compounds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a similar 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-13-10-14(2)21(15(3)11-13)24-19(29)12-30-20-9-8-18-25-26-22(28(18)27-20)16-4-6-17(23)7-5-16/h4-11H,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDPFILHKAVGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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